benzyl N,N-dimethylcarbamate
Overview
Description
Benzyl dimethylcarbamate is a compound with the CAS Number: 10507-52-5 . It has a molecular weight of 179.22 .
Synthesis Analysis
The synthesis of functionalized S-benzyl dithiocarbamates from diazo compounds via multi-component reactions with carbon disulfide and secondary amines has been reported . The reactions proceeded at room temperature and gave the desired dithiocarbamates in good yields .
Molecular Structure Analysis
Benzyl dimethylcarbamate contains a total of 26 bonds; 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 (thio-) carbamate (aliphatic) .
Chemical Reactions Analysis
Dithiocarbamates are compounds formed from the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide) .
Physical and Chemical Properties Analysis
Benzyl dimethylcarbamate is a liquid at room temperature . The physical properties of such compounds are determined by their chemistry, which directly contributes to their interaction with biological environments .
Scientific Research Applications
Kinetic Studies
- Elimination Kinetics in Gas Phase : Benzyl dimethylcarbamate undergoes elimination in the gas phase to produce N,N-dimethylcarbamic acid and substituted olefin. This process, involving a six-membered cyclic transition state, is influenced by the acidity of benzylic and allylic β-hydrogen, affecting elimination rates (CarlosJ.Marcano et al., 2006).
- Concerted Mechanism in Elimination Kinetics : Studies on 2-arylethyl N,N-dimethylcarbamates in the gas phase reveal a concerted, non-synchronous mechanism involving a six-membered cyclic transition state. The acidity of benzylic hydrogen plays a crucial role in the elimination rates (RafaelJ.Castellar et al., 2007).
Pharmacological Studies
- Anticonvulsant Activity : Benzyl N,N-dimethylcarbamates have been evaluated for their anticonvulsant properties in mice. The activity correlates with hydrophobic, electronic, and hydrogen bonding characteristics of the compounds (Yamagami et al., 1982).
Safety and Hazards
Future Directions
The synthesis of functionalized S-benzyl dithiocarbamates from diazo compounds via multi-component reactions with carbon disulfide and secondary amines is a promising area of research . The reactions proceeded at room temperature and gave the desired dithiocarbamates in good yields, indicating potential for further exploration .
Mechanism of Action
Target of Action
Benzyl dimethylcarbamate, a type of carbamate, is designed to interact with its targets in a specific manner . Carbamates are known to be used in medicinal chemistry, and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety . In the case of benzyl-substituted carbamylated tryptamine derivatives, they are designed to serve as effective building blocks for the development of novel multi-target directed ligands (MTDLs) for the treatment of neurological disorders linked to cholinesterase (ChE) activity .
Mode of Action
For instance, N,N-dimethylcarbamates containing a N,N-dibenzylamino moiety have been synthesized and tested for their ability to inhibit Acetylcholinesterase (AChE) .
Biochemical Pathways
For instance, in the degradation of carbamates, certain conserved themes in metabolic pathways have been observed, such as the enzymatic hydrolysis of the carbamate ester or amide linkage .
Pharmacokinetics
It is known that pathophysiological factors can lead to altered pharmacokinetics and pharmacodynamics of drugs .
Result of Action
Carbamates are known to be useful protecting groups for amines and can be installed and removed under relatively mild conditions .
Action Environment
For instance, if multiple protecting groups are present on the same molecule, it’s useful to choose them such that they can each be removed under different sets of conditions (e.g., acidic, basic, hydrogenation) .
Biochemical Analysis
Biochemical Properties
Benzyl dimethylcarbamate has been found to interact with acetylcholinesterase (AChE), a key enzyme in the nervous system . The compound acts as an inhibitor of AChE, with certain variants showing up to 85% inhibition at a concentration of 50mM .
Cellular Effects
The inhibition of AChE by Benzyl dimethylcarbamate can have significant effects on cellular processes. AChE plays a crucial role in synaptic transmission by hydrolyzing the neurotransmitter acetylcholine (ACh) into acetate and choline . Therefore, the inhibition of AChE by Benzyl dimethylcarbamate can potentially disrupt synaptic transmission.
Molecular Mechanism
Benzyl dimethylcarbamate exerts its effects at the molecular level primarily through its interaction with AChE. It binds to the active site of the enzyme, inhibiting its ability to hydrolyze ACh . This binding is not due to the carbamoylation of the enzyme, but rather, Benzyl dimethylcarbamate may act as a slow-binding inhibitor of AChE .
Temporal Effects in Laboratory Settings
The effects of Benzyl dimethylcarbamate on AChE inhibition have been observed to be time-dependent . This suggests that the compound may have a slow onset of action, which could be due to its high conformational freedom resulting from its linear alkyl chain .
Transport and Distribution
Its interaction with AChE suggests it may be present in areas where this enzyme is found, such as the central and peripheral nervous systems .
Properties
IUPAC Name |
benzyl N,N-dimethylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)10(12)13-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQKOKVVSFQCQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514110 | |
Record name | Benzyl dimethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10507-52-5 | |
Record name | Benzyl dimethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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